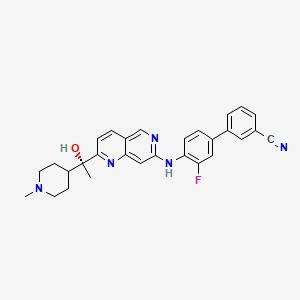

![molecular formula C14H14ClF5N4O2S B11934124 (4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B11934124.png)

(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Padsevonil is a novel antiepileptic drug candidate developed to address the unmet needs of patients with treatment-resistant epilepsy. It was synthesized through a medicinal chemistry program aimed at designing compounds with high affinity for synaptic vesicle 2 proteins and low-to-moderate affinity for the benzodiazepine binding site on gamma-aminobutyric acid type A receptors .

Vorbereitungsmethoden

The synthesis of Padsevonil involves a series of chemical reactions designed to achieve high affinity for its target proteins. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound was developed through rational drug design, focusing on optimizing its binding properties and pharmacokinetic profile .

Analyse Chemischer Reaktionen

Padsevonil undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Padsevonil has several scientific research applications, including:

Chemistry: It serves as a model compound for studying the interactions between synaptic vesicle proteins and gamma-aminobutyric acid type A receptors.

Biology: It is used to investigate the mechanisms of synaptic transmission and the role of synaptic vesicle proteins in neuronal function.

Medicine: Padsevonil is being explored as a treatment for epilepsy, particularly in patients who do not respond to existing antiepileptic drugs. .

Industry: The compound’s unique binding properties make it a valuable tool for drug discovery and development, particularly in the field of neuropharmacology

Wirkmechanismus

Padsevonil exerts its effects by interacting with both presynaptic and postsynaptic targets. It binds with high affinity to synaptic vesicle 2 proteins (SV2A, SV2B, and SV2C) and with low-to-moderate affinity to the benzodiazepine binding site on gamma-aminobutyric acid type A receptors. This dual mechanism allows Padsevonil to modulate synaptic transmission and enhance inhibitory neurotransmission, thereby reducing seizure activity .

Vergleich Mit ähnlichen Verbindungen

Padsevonil is unique compared to other antiepileptic drugs due to its dual mechanism of action. Similar compounds include:

Levetiracetam: A selective SV2A ligand with high affinity for synaptic vesicle 2A protein but no significant interaction with gamma-aminobutyric acid type A receptors.

Brivaracetam: Another selective SV2A ligand with high affinity for synaptic vesicle 2A protein but limited interaction with gamma-aminobutyric acid type A receptors.

Diazepam: A benzodiazepine that binds to the gamma-aminobutyric acid type A receptor but does not interact with synaptic vesicle proteins.

Padsevonil’s unique ability to target both synaptic vesicle proteins and gamma-aminobutyric acid type A receptors provides a broader spectrum of antiseizure activity compared to these other compounds .

Eigenschaften

Molekularformel |

C14H14ClF5N4O2S |

|---|---|

Molekulargewicht |

432.8 g/mol |

IUPAC-Name |

(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m0/s1 |

InChI-Schlüssel |

DCXFIOLWWRXEQH-ZETCQYMHSA-N |

Isomerische SMILES |

COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@@H](CC3=O)CC(F)(F)Cl |

Kanonische SMILES |

COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)

![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)

![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)

![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)

![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea](/img/structure/B11934120.png)